Volemitol

概要

説明

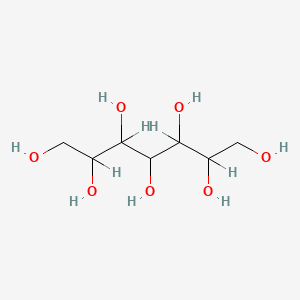

Volemitol, also known as D-glycero-D-manno-heptitol, is a naturally occurring seven-carbon sugar alcohol. It is widely distributed in plants, red algae, fungi, mosses, and lichens. This compound was first isolated from the mushroom Lactarius volemus by the French scientist Émile Bourquelot in 1889 . In certain higher plants, such as Primula, this compound plays several important physiological roles, including functioning as a photosynthetic product, phloem translocate, and storage carbohydrate .

準備方法

Synthetic Routes and Reaction Conditions: Volemitol can be synthesized through the reduction of sedoheptulose using a NADPH-dependent ketose reductase enzyme. This enzyme, known as sedoheptulose reductase, has a pH optimum between 7.0 and 8.0 and displays high substrate specificity . The reduction process involves the conversion of sedoheptulose to this compound in the presence of NADPH .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve the enzymatic reduction of sedoheptulose using biotechnological methods. The process would require the optimization of reaction conditions, including pH, temperature, and substrate concentrations, to maximize yield and efficiency.

化学反応の分析

Types of Reactions: Volemitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Major Products:

Oxidation Products: Oxidation of this compound can lead to the formation of heptonic acids.

Reduction Products: Reduction of sedoheptulose results in the formation of this compound.

Substitution Products: Substitution reactions can yield various derivatives of this compound with different functional groups.

科学的研究の応用

Pharmaceutical Applications

Volemitol's structural similarity to mannitol suggests potential pharmaceutical applications, particularly in drug formulation and delivery systems. Its osmotic properties may be utilized in:

- Osmotic Diuretics : Similar to mannitol, this compound could potentially be explored as an osmotic diuretic. This application could help in managing conditions such as cerebral edema and elevated intraocular pressure.

- Drug Delivery Systems : this compound may serve as a carrier or stabilizer for certain pharmaceuticals, enhancing their solubility and bioavailability.

Food Industry

Due to its sweetening properties, this compound can be considered for use in the food industry:

- Sugar Substitute : As a low-calorie sweetener, this compound could be incorporated into products aimed at diabetic consumers or those seeking to reduce caloric intake.

- Texturizing Agent : Its ability to retain moisture may make it suitable for improving the texture of various food products.

Biochemical Research

This compound's unique chemical structure allows it to play a role in biochemical studies:

- Metabolic Studies : Researchers can utilize this compound in studies investigating metabolic pathways, particularly those involving sugar alcohols.

- Analytical Chemistry : this compound may have applications in analytical methods for determining the presence of other compounds due to its reactivity and stability.

Industrial Applications

The industrial sector may benefit from this compound through its use in:

- Cosmetics and Personal Care Products : Its moisturizing properties can enhance formulations for skin care products.

- Biodegradable Plastics : this compound could be explored as a component in creating biodegradable materials, contributing to sustainable practices.

Case Study 1: this compound in Drug Formulation

A study investigated the potential of this compound as a stabilizing agent in the formulation of oral medications. Results indicated that this compound improved the stability and solubility of active pharmaceutical ingredients (APIs), suggesting its viability as an excipient in drug development.

Case Study 2: this compound as a Sweetener

In a comparative analysis of sugar alcohols, this compound was evaluated alongside mannitol and xylitol for its sweetness intensity and consumer acceptance. Findings showed that while this compound was less sweet than xylitol, it was preferred by consumers for its taste profile and lower caloric content.

作用機序

The mechanism of action of volemitol involves its role as a photosynthetic product, phloem translocate, and storage carbohydrate in plants . It is synthesized through the reduction of sedoheptulose by sedoheptulose reductase, which converts sedoheptulose to this compound in the presence of NADPH . This compound is then transported through the phloem to various parts of the plant, where it serves as a source of energy and carbon.

類似化合物との比較

Volemitol is unique among sugar alcohols due to its seven-carbon structure. Similar compounds include:

生物活性

Volemitol, also known as D-glycero-D-manno-heptitol or alpha-sedoheptitol, is a seven-carbon sugar alcohol that has garnered attention for its biological activity and physiological roles, particularly in certain species of the genus Primula. This article delves into the biological activity of this compound, focusing on its metabolic functions, physiological significance, and potential applications based on recent research findings.

This compound is characterized as a polyol with unique metabolic pathways. Research indicates that it serves multiple roles in Primula species, acting as a major nonstructural carbohydrate in leaves and contributing to photosynthesis and phloem transport. In studies involving Primula x polyantha, this compound concentrations were found to reach up to 50 mg/g fresh weight in source leaves, constituting about 25% of the dry weight .

Key Metabolic Functions

- Photosynthetic Product : this compound is synthesized during photosynthesis, with preliminary experiments showing it is a significant product alongside sedoheptulose.

- Phloem Transport : It is identified as a phloem-mobile carbohydrate, accounting for approximately 24% of carbohydrates in phloem sap, indicating its role in nutrient transport within the plant .

- Storage Carbohydrate : this compound acts as a storage form of energy, which can be mobilized when needed by the plant.

Biological Activity and Physiological Roles

The biological activity of this compound extends beyond its role in plants. Its physiological functions have implications for both plant health and potential applications in agriculture and medicine.

Antioxidant Properties

This compound exhibits antioxidant properties, which may help protect plant tissues from oxidative stress. The presence of such compounds can enhance plant resilience against environmental stressors.

Osmotic Regulation

Similar to other sugar alcohols like mannitol, this compound may play a role in osmotic regulation within plant cells. This function is crucial for maintaining cell turgor and overall plant hydration, particularly under drought conditions.

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

- Photosynthetic Efficiency : A study highlighted that this compound's synthesis correlates with enhanced photosynthetic efficiency in Primula species. This suggests that optimizing this compound levels could improve growth rates and biomass production .

- Stress Response : Research indicated that plants with higher this compound concentrations showed improved tolerance to abiotic stressors such as salinity and drought. This resilience is attributed to its role in osmotic adjustment and cellular protection mechanisms .

- Agricultural Applications : The potential use of this compound as a natural additive in agricultural practices has been proposed. Its ability to enhance stress tolerance could be beneficial for crop management strategies aimed at improving yield under adverse conditions.

Comparative Analysis with Other Sugar Alcohols

To better understand the unique properties of this compound, it is useful to compare it with other sugar alcohols such as mannitol:

| Property | This compound | Mannitol |

|---|---|---|

| Chemical Structure | D-glycero-D-manno-heptitol | D-mannitol |

| Main Role | Photosynthesis & storage | Osmotic diuretic |

| Plant Source | Primula species | Various plants |

| Antioxidant Activity | Present | Present |

| Osmotic Regulation | Yes | Yes |

特性

IUPAC Name |

(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021103 | |

| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-38-0, 2226642-56-2 | |

| Record name | Volemitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-manno-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLEMITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what organisms is volemitol found and what is its role?

A1: this compound is found in specific plant species like certain Primula species [] and the brown alga Pelvetia canaliculata []. In Primula, it serves as a significant photosynthetic product, contributing to phloem transport and carbohydrate storage []. In Pelvetia canaliculata, this compound might play a role as a stress metabolite, potentially aiding the alga's survival in the intertidal zone under fluctuating conditions of temperature and dehydration [].

Q2: How does the presence of this compound in Pelvetia canaliculata differ from other marine brown algae?

A2: Pelvetia canaliculata is unique among extensively studied marine algae in that it accumulates this compound as a primary storage carbohydrate alongside mannitol []. Most other brown algae primarily utilize mannitol for this purpose [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H16O7, and its molecular weight is 212.19 g/mol.

Q4: Are there any studies on the crystal structure of this compound?

A4: Yes, the crystal and molecular structures of this compound (α-sedoheptitol) have been determined, providing insights into its three-dimensional conformation and potential interactions with other molecules [].

Q5: What is known about the biosynthesis of this compound in plants?

A5: Research suggests the presence of a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase, in this compound-containing Primula species []. This enzyme is proposed to catalyze the reduction of sedoheptulose to this compound.

Q6: How does the metabolism of this compound compare to other carbohydrates in Plagiochila asplenioides?

A6: While this compound is a major photosynthetic product in Plagiochila asplenioides, its turnover rate is slow compared to sucrose or starch []. Even after prolonged periods in darkness, a significant amount of 14C incorporated into this compound during photosynthesis remains, suggesting a potential role in long-term energy storage [].

Q7: Can this compound be chemically synthesized?

A7: Yes, this compound has been synthesized through various methods, including the lead tetraacetate oxidation of a specific hydrolyzate derived from D-erythrose [].

Q8: What is known about the oxidation of this compound by bacteria?

A8: Studies have investigated the oxidation of this compound by specific bacteria like Acetobacter suboxydans and Acetobacter xylinum [, ]. These studies provide insights into the microbial metabolism of this sugar alcohol.

Q9: What analytical techniques are used to study this compound?

A9: Various techniques are employed to characterize and quantify this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure and abundance of this compound in biological samples [, , ].

- High-Performance Anion Exchange (HPAE) Chromatography: Used to separate and quantify this compound alongside other carbohydrates [].

- Gas-Liquid Chromatography (GLC): Enables accurate quantification of this compound levels in various samples [].

Q10: Does this compound have any known applications beyond its physiological roles?

A10: While current research primarily focuses on understanding the biological functions of this compound, its potential applications in areas like food science or pharmaceuticals remain to be fully explored. One patent describes the potential use of this compound in bowel lavage compositions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。